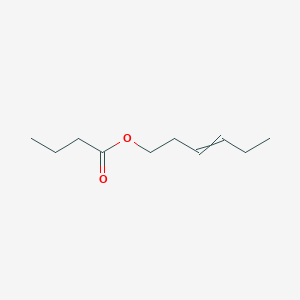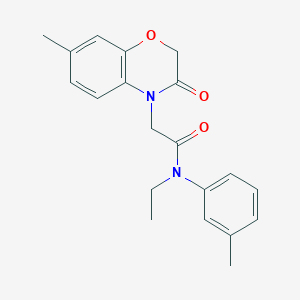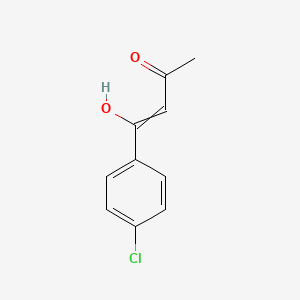![molecular formula C13H11N3S B12509034 N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12509034.png)
N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound with a molecular formula of C13H11N3S. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications . The structure of this compound consists of a thieno[2,3-d]pyrimidine core with a p-tolyl group attached to the nitrogen atom at the 4-position.
Métodos De Preparación
The synthesis of N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often include heating the reactants in a suitable solvent like xylene or toluene, sometimes in the presence of a desiccant like calcium chloride . Industrial production methods may involve similar synthetic routes but optimized for larger scale production with considerations for cost, yield, and purity.
Análisis De Reacciones Químicas
N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thienopyrimidines and their derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as an inhibitor of cytochrome bd oxidase, it disrupts the electron transport chain in Mycobacterium tuberculosis, leading to ATP depletion and bacterial cell death . The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its function and inhibiting bacterial respiration .
Comparación Con Compuestos Similares
N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine can be compared with other thienopyrimidine derivatives such as thieno[3,2-d]pyrimidin-4-amine and thieno[3,4-b]pyridine derivatives . These compounds share a similar core structure but differ in the position and nature of substituents, which can significantly affect their biological activity and chemical properties. The unique p-tolyl group in this compound contributes to its distinct reactivity and potential therapeutic applications .
Similar compounds include:
- Thieno[3,2-d]pyrimidin-4-amine
- Thieno[3,4-b]pyridine derivatives
- 2-thioxopyrimidine derivatives
Propiedades
Fórmula molecular |
C13H11N3S |
|---|---|
Peso molecular |
241.31 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H11N3S/c1-9-2-4-10(5-3-9)16-12-11-6-7-17-13(11)15-8-14-12/h2-8H,1H3,(H,14,15,16) |
Clave InChI |
QUAQMMHHTKWJCQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=C3C=CSC3=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(Chloromethyl)-3-(p-tolyl)bicyclo[1.1.1]pentane](/img/structure/B12508968.png)
![Ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12508970.png)

![1-[(3R)-1-(2-methoxyphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B12508977.png)
![[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B12508984.png)

![2-[2-(acetyloxy)-7,10-dihydroxy-3a,3b,6,9a-tetramethyl-dodecahydro-2H-cyclopenta[a]phenanthren-1-ylidene]-6-methylhept-5-enoic acid](/img/structure/B12508996.png)



![(3aR,3'aR,8aS,8'a'S)-2,2'-cyclopropylidenebis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole](/img/structure/B12509030.png)
![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2,5-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B12509043.png)
